

Application Note: Simultaneous Determination of Lovastatin and Other Statins by Gradient Elution HPLC

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Compound of Interest

Compound Name: Lovastatin

Cat. No.: B1675250

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Statins are a class of drugs that inhibit the enzyme HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1] They are widely prescribed to lower cholesterol levels and reduce the risk of cardiovascular diseases.[2] **Lovastatin**, along with other statins such as Atorvastatin, Simvastatin, Pravastatin, and Rosuvastatin, are frequently used in pharmaceutical formulations, sometimes in combination products. The simultaneous determination of these statins is crucial for quality control, formulation development, and pharmacokinetic studies. This application note describes a robust gradient elution High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of **Lovastatin** and other commonly used statins.

Principle

The method utilizes reversed-phase HPLC with a C18 column and a gradient elution profile. The separation is based on the differential partitioning of the statin molecules between the nonpolar stationary phase and the polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, allows for the optimal separation of statins with varying polarities within a reasonable analysis time. Detection is typically performed using a UV-Vis detector at a wavelength where all target statins exhibit significant absorbance.

Experimental Protocols

1. Materials and Reagents

- Standards: **Lovastatin**, Atorvastatin, Simvastatin, Pravastatin, Rosuvastatin (analytical grade)
- Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)
- Buffer components: Potassium dihydrogen phosphate, Orthophosphoric acid
- Column: A C18 reversed-phase column (e.g., Kinetex C18, 100 Å, 2.6 µm, 4.6 x 100 mm) is recommended for good resolution.[3]
- Sample Preparation: Pharmaceutical tablets containing the statins of interest.

2. Instrumentation

- HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Data acquisition and processing software.

3. Preparation of Solutions

- Mobile Phase A: Prepare a 0.05M potassium dihydrogen phosphate buffer by dissolving the appropriate amount of the salt in HPLC grade water. Adjust the pH to 3.5 with ortho-phosphoric acid. Filter and degas the solution.[3]
- Mobile Phase B: Acetonitrile (HPLC grade).[3]
- Standard Stock Solutions (e.g., 200 µg/mL): Accurately weigh about 20 mg of each statin standard and dissolve in 100 mL of methanol.
- Working Standard Solutions: Prepare a series of mixed standard solutions by diluting the stock solutions with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain concentrations ranging from approximately 0.2 to 200 µg/mL.[4]

4. Sample Preparation (from Tablets)

- Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to ensure homogeneity.
- Accurately weigh a portion of the powdered tablets equivalent to a specific amount of the active pharmaceutical ingredient (e.g., 10 mg of the primary statin).
- Transfer the powder to a suitable volumetric flask (e.g., 50 mL).
- Add a portion of the diluent (e.g., 50:50 methanol/water) and sonicate for 15-20 minutes to ensure complete dissolution of the statins.
- Make up to the final volume with the diluent and mix well.
- Filter the solution through a 0.45 μm syringe filter to remove any undissolved excipients before injecting into the HPLC system.

5. Chromatographic Conditions

Parameter	Condition
Column	C18, 2.6 μ m, 4.6 x 100 mm[3]
Mobile Phase	A: 0.05M KH ₂ PO ₄ (pH 3.5)[3] B: Acetonitrile[3]
Gradient Program	Time (min)
0.0	
15.0	
17.0	
18.0	
20.0	
Flow Rate	1.0 mL/min[3]
Injection Volume	10 μ L[4]
Column Temperature	Ambient or 30 °C
Detection	DAD at 280 nm[3]

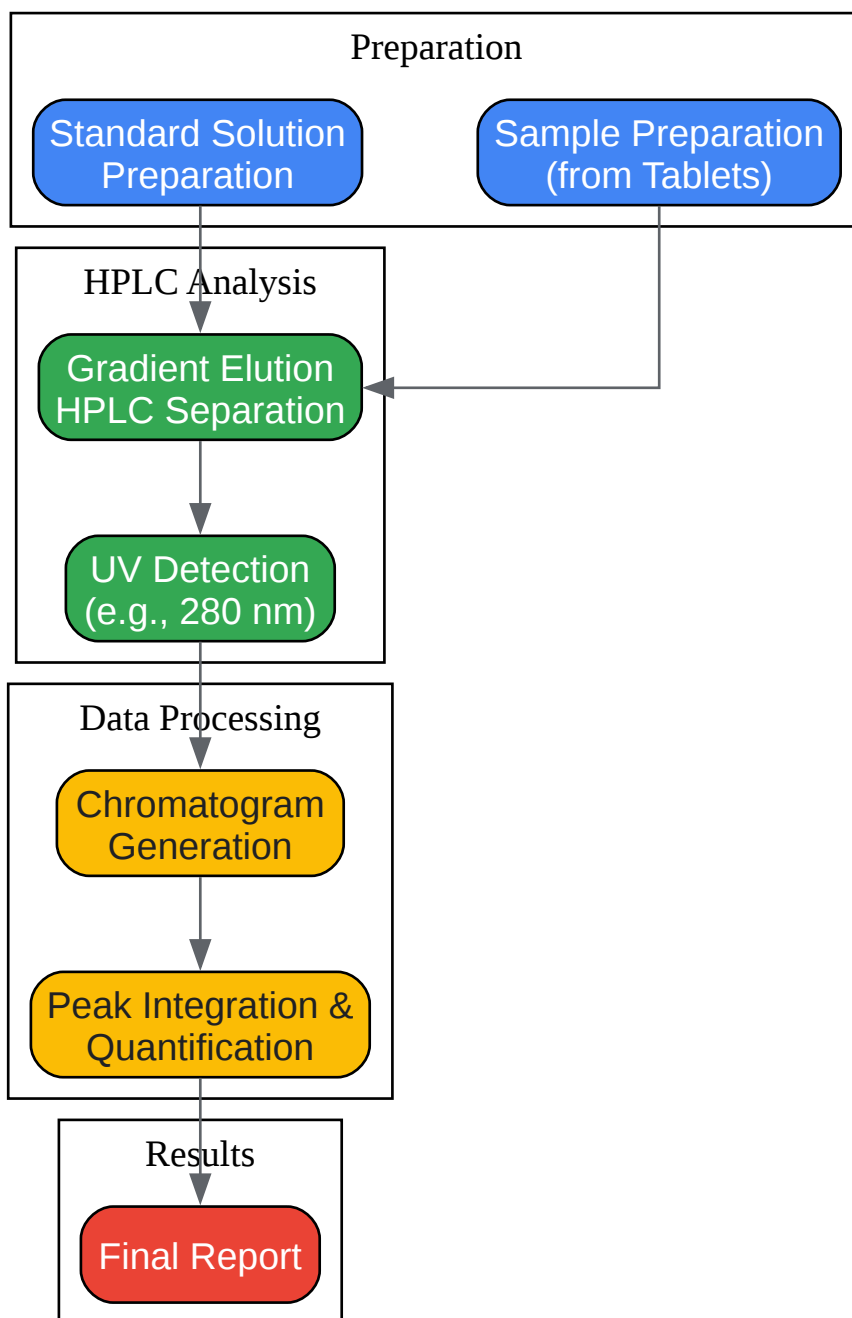
Data Presentation

The following table summarizes typical quantitative data obtained for the simultaneous determination of **Lovastatin** and other statins using a validated gradient HPLC method.

Statin	Retention Time (min)	Linearity Range (μ g/mL)	Correlation Coefficient (r^2)	LOD (μ g/mL)	LOQ (μ g/mL)
Pravastatin	~2.3	0.2 - 200	>0.999	~0.04	~0.13
Rosuvastatin	~6.1	0.2 - 200	>0.999	~0.01	~0.04
Atorvastatin	~8.0	0.2 - 200	>0.999	~0.02	~0.07
Lovastatin	~9.3	0.2 - 200	>0.999	~0.09	~0.26
Simvastatin	~14.7	0.2 - 200	>0.999	~0.06	~0.18

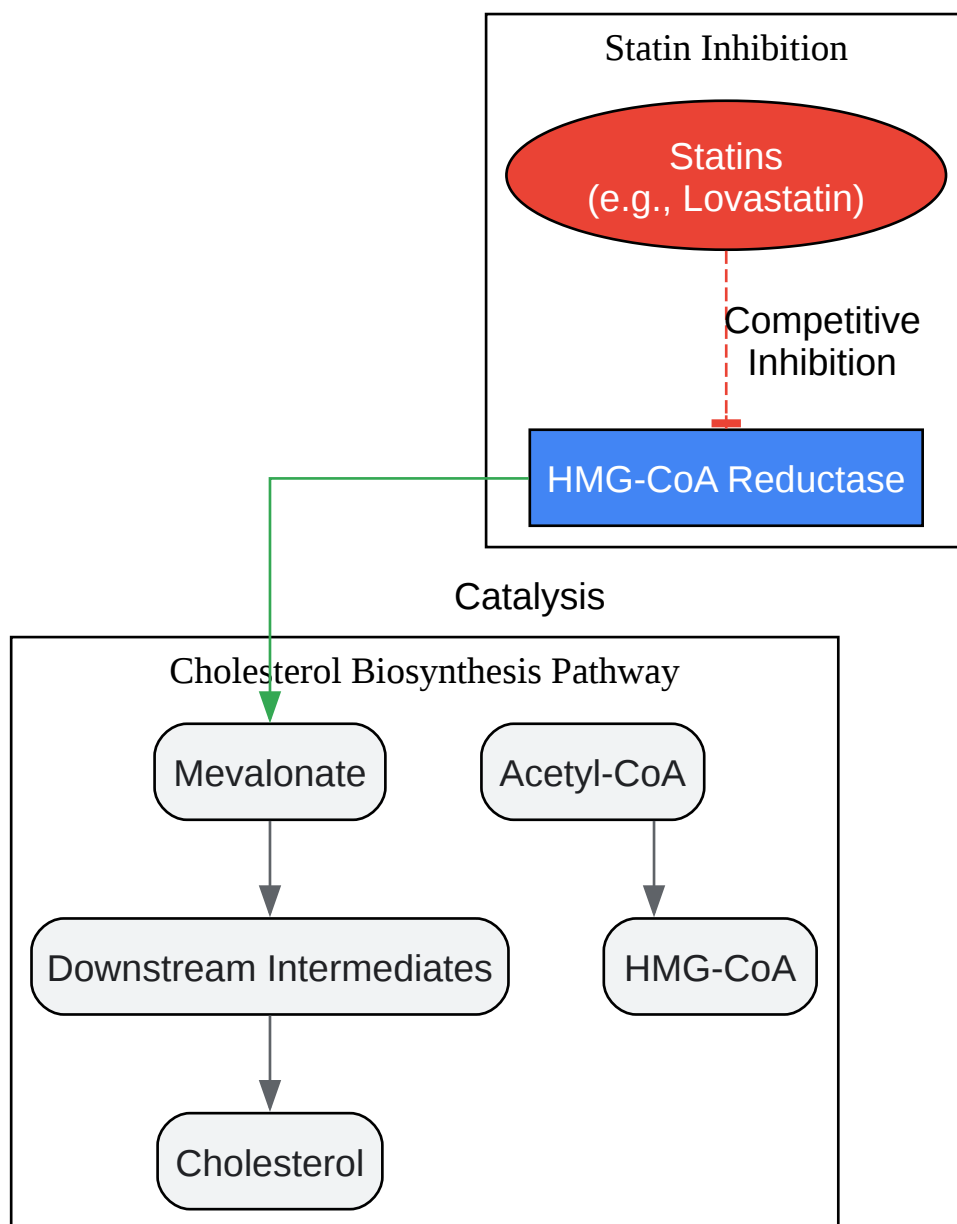
Note: Retention times, LOD, and LOQ are approximate and may vary depending on the specific HPLC system, column, and exact chromatographic conditions. Data is compiled from representative methods.[3][5]

Mandatory Visualizations



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Caption: Experimental workflow for the simultaneous determination of statins.



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